molecular formula C32H27NSi B11945109 9-Ethyl-3-(triphenylsilyl)carbazole CAS No. 18834-05-4

9-Ethyl-3-(triphenylsilyl)carbazole

Cat. No.: B11945109
CAS No.: 18834-05-4
M. Wt: 453.6 g/mol
InChI Key: QPVCCDIPVRCJFC-UHFFFAOYSA-N
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Description

9-Ethyl-3-(triphenylsilyl)carbazole is an organic compound with the molecular formula C32H27NSi It is a derivative of carbazole, a heterocyclic aromatic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-(triphenylsilyl)carbazole typically involves the reaction of 9-ethylcarbazole with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-(triphenylsilyl)carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

9-Ethyl-3-(triphenylsilyl)carbazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-(triphenylsilyl)carbazole involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives are known to reactivate the p53 molecular signaling pathway, leading to the induction of apoptosis in cancer cells. This compound may also influence other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the triphenylsilyl group, making it less bulky and potentially less reactive.

    3-Chloro-9-ethylcarbazole: Contains a chlorine atom instead of the triphenylsilyl group, leading to different reactivity and applications.

    9-Methylcarbazole: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness

9-Ethyl-3-(triphenylsilyl)carbazole is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science.

Properties

CAS No.

18834-05-4

Molecular Formula

C32H27NSi

Molecular Weight

453.6 g/mol

IUPAC Name

(9-ethylcarbazol-3-yl)-triphenylsilane

InChI

InChI=1S/C32H27NSi/c1-2-33-31-21-13-12-20-29(31)30-24-28(22-23-32(30)33)34(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-24H,2H2,1H3

InChI Key

QPVCCDIPVRCJFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61

Origin of Product

United States

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